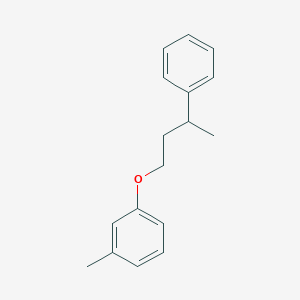

Benzene, 1-methyl-3-(3-phenylbutoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene, 1-methyl-3-(3-phenylbutoxy)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-methyl-3-(3-phenylbutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methyl-3-(3-phenylbutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the recommended synthetic routes for Benzene, 1-methyl-3-(3-phenylbutoxy)-?

Methodological Answer:

The synthesis of this compound likely involves multi-step organic reactions, leveraging nucleophilic substitution or etherification strategies. A plausible route includes:

Starting Materials : 3-Phenylbutanol and 3-methylphenol derivatives.

Activation : Conversion of 3-phenylbutanol to its corresponding bromide or tosylate for improved leaving-group capacity.

Coupling : Reaction with a 3-methylphenolate ion (generated using a base like KOH or NaH) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product.

Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

Q. Basic: How is the molecular structure of Benzene, 1-methyl-3-(3-phenylbutoxy)- characterized?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., ~270–300 g/mol), with fragmentation patterns reflecting the phenylbutoxy chain .

- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on reactivity .

Q. Advanced: What reaction mechanisms govern the oxidation or reduction of this compound?

Methodological Answer:

- Oxidation :

- Reagents : KMnO₄ in acidic conditions oxidizes the benzylic position of the phenylbutoxy chain to a ketone .

- Mechanism : Radical intermediates or electrophilic attack, depending on solvent polarity.

- Reduction :

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Cross-Referencing : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.

Control Experiments : Synthesize derivatives (e.g., methylated or halogenated analogs) to isolate spectral contributions of specific functional groups .

Example : If aromatic proton signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Toxicity Mitigation :

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .

Regulatory Compliance : Follow EPA/TSCA guidelines for disposal and record-keeping .

Properties

CAS No. |

821806-61-5 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-methyl-3-(3-phenylbutoxy)benzene |

InChI |

InChI=1S/C17H20O/c1-14-7-6-10-17(13-14)18-12-11-15(2)16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3 |

InChI Key |

BMQDNYMLEQVGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.